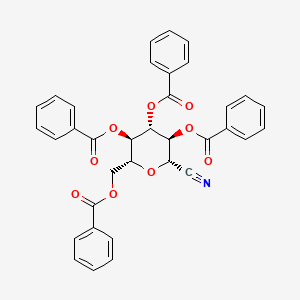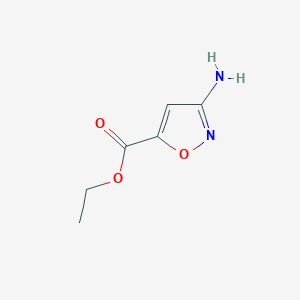
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is a derivative of D-glucopyranose, a monosaccharide. This compound is characterized by the presence of benzoyl groups at the 2, 3, 4, and 6 positions of the glucopyranose ring and a cyanide group attached to the anomeric carbon. It is commonly used in organic synthesis and carbohydrate chemistry due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide typically involves the protection of the hydroxyl groups of D-glucopyranose with benzoyl groups. This can be achieved by reacting D-glucopyranose with benzoyl chloride in the presence of a base such as pyridine. The resulting tetra-O-benzoyl derivative is then treated with a cyanide source, such as trimethylsilyl cyanide, to introduce the cyanide group at the anomeric position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The benzoyl groups can undergo oxidation reactions, leading to the formation of benzoic acid derivatives.
Reduction: The cyanide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl amine.
Substitution: Various substituted glucopyranosyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is widely used in scientific research, particularly in the fields of organic synthesis and carbohydrate chemistry. It serves as a key intermediate in the synthesis of complex carbohydrates and glycosides. In medicinal chemistry, it is used to prepare glycosylated compounds with potential therapeutic applications. Additionally, it is employed in the study of enzyme mechanisms and carbohydrate-protein interactions.
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide involves its reactivity towards nucleophiles and electrophiles. The benzoyl groups provide steric protection to the glucopyranose ring, while the cyanide group can participate in nucleophilic addition reactions. The compound can interact with enzymes and proteins through its functional groups, influencing biochemical pathways and molecular targets.
Comparación Con Compuestos Similares
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
- 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose
Comparison: 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity compared to its analogs. The benzoyl groups provide stability and protection, making it suitable for various synthetic applications. In contrast, the benzyl and acetyl derivatives are more commonly used for different types of glycosylation reactions and protecting group strategies.
Propiedades
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-tribenzoyloxy-6-cyanooxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27NO9/c36-21-27-29(43-33(38)24-15-7-2-8-16-24)31(45-35(40)26-19-11-4-12-20-26)30(44-34(39)25-17-9-3-10-18-25)28(42-27)22-41-32(37)23-13-5-1-6-14-23/h1-20,27-31H,22H2/t27-,28+,29-,30+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHRAWZFZMGIKG-JWXZHISWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457830 |
Source


|
| Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286369-05-9 |
Source


|
| Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)


![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)





